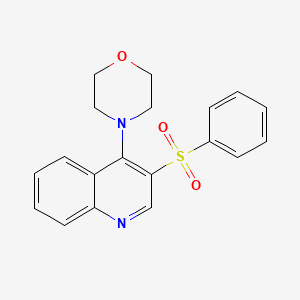

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline is a complex organic compound that features a quinoline core substituted with a benzenesulfonyl group at the 3-position and a morpholine ring at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The molecular formula of 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline is C18H20N2O2S. The synthesis typically involves several key steps:

- Preparation of the Quinoline Core : Utilizing methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives.

- Introduction of the Benzenesulfonyl Group : Achieved through sulfonylation with benzenesulfonyl chloride.

- Introduction of the Morpholine Group : Conducted via nucleophilic substitution with morpholine.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties:

-

Antimicrobial Activity : Studies indicate significant antimicrobial effects against various strains of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity

Microorganism Activity (Zone of Inhibition) Staphylococcus aureus 15 mm Escherichia coli 12 mm Candida albicans 10 mm - Anticancer Properties : The compound has been explored as a potential anticancer agent. It exhibits cytotoxic activity against various cancer cell lines, including lung, colorectal, and breast cancer cells. A study indicated that derivatives incorporating both quinoline and sulfonamide moieties showed promising results as PI3K inhibitors, which are vital in cancer signaling pathways .

Chemical Biology

The compound's unique structure allows it to interact with specific molecular targets within cells, potentially inhibiting enzymes or proteins involved in cellular processes. This interaction can disrupt microbial or cancerous cell functions, making it a candidate for further therapeutic exploration.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

-

Antimicrobial Efficacy Study :

- A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with varying zones of inhibition based on structural modifications.

- Cytotoxicity Assessment :

Mécanisme D'action

The mechanism of action of 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoxaline Derivatives: These compounds share a similar core structure and exhibit a range of biological activities.

Morpholine Derivatives: Compounds with a morpholine ring are known for their pharmacological properties and are used in various therapeutic applications.

Benzenesulfonyl Derivatives: These compounds are often used in medicinal chemistry for their ability to modulate biological activity

Uniqueness

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline is unique due to the combination of its quinoline core, benzenesulfonyl group, and morpholine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .

Activité Biologique

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline (CAS No. 872206-00-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, such as BTK (Bruton Tyrosine Kinase) and VEGFR (Vascular Endothelial Growth Factor Receptor). These kinases play crucial roles in cell signaling pathways that regulate proliferation and survival of cancer cells .

- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells by disrupting critical signaling pathways, potentially involving the inhibition of transcription factors like STAT3 .

- Antiviral Activity : Some derivatives of quinoline compounds have demonstrated antiviral properties against influenza and herpes simplex viruses, suggesting a broader spectrum of biological activity .

Biological Activity Data

The following table summarizes the biological activity data reported for this compound and related compounds:

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, on ovarian and liver cancer cell lines. The compound exhibited significant inhibitory effects with IC50 values comparable to established chemotherapeutics like Doxorubicin . -

Kinase Inhibition Analysis :

In another study focusing on kinase inhibitors, the compound showed promising results against BTK with an IC50 value indicating strong binding affinity, which is crucial for developing targeted therapies in B-cell malignancies . -

Antiviral Efficacy Testing :

Preliminary antiviral assays indicated that derivatives similar to this compound could reduce viral loads significantly in infected cell cultures, pointing towards potential applications in treating viral infections .

Propriétés

IUPAC Name |

4-[3-(benzenesulfonyl)quinolin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c22-25(23,15-6-2-1-3-7-15)18-14-20-17-9-5-4-8-16(17)19(18)21-10-12-24-13-11-21/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUFSMQAFZCWMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.